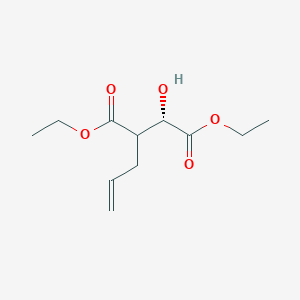

(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

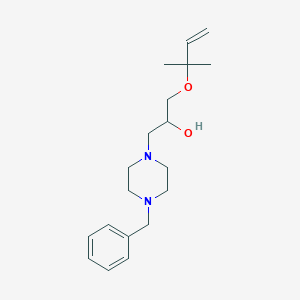

(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester is a chemical compound that is widely used in scientific research. It is also known as AHA or diethyl (2S)-2-hydroxy-3-(prop-2-en-1-yl)succinate. AHA is a derivative of succinic acid and has a molecular formula of C11H18O5. This compound has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and industry.

科学的研究の応用

Diastereoselective Synthesis

One study detailed the diastereoselective α-alkylation of β-hydroxycarboxylic esters through alkoxide enolates, presenting a pathway to synthesize diethyl (2S, 3R)-(+)-3-allyl-2-hydroxysuccinate from diethyl (S)-(-)-malate. This process exemplifies the utility of (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester in stereoselective synthetic routes, providing a foundation for complex organic synthesis (Seebach, Aebi, & Wasmuth, 2003).

Epimerization Studies and Synthetic Pathways

Another research effort focused on the epimerization of 3-azido-2-hydroxysuccinates during the ring opening of epoxides with sodium azide, clarifying the cause due to the high acidity of the proton at the 3-position. The study offered optimized synthetic pathways for producing enantiomerically pure trans-aziridine-2,3-dicarboxylates, indicating potential applications of (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester in the preparation of aziridine derivatives (Breuning, Vičík, & Schirmeister, 2003).

N-Hydroxysuccinimide Esters Synthesis

The synthesis and applications of N-Hydroxysuccinimide (NHS) esters were reviewed, highlighting their importance across various chemistry domains, including peptide synthesis and bioconjugation. This context underscores the relevance of (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester as a precursor or intermediate in the preparation of NHS esters, demonstrating its versatility in chemical synthesis (Barré et al., 2016).

Applications in Surface Chemistry

Research on EDC/NHS activation mechanisms on poly(acrylic acid) and poly(methacrylic acid) brushes revealed insights into the formation of succinimidyl ester as a key intermediate, utilized for biomolecule immobilization. This indicates the potential application of (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester in surface chemistry, particularly in the creation of bioactive surfaces (Wang et al., 2011).

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of allyl esters of 2-thiocyanato-2-methyl-3-arylpropionic acids were investigated, showing pronounced activity against various test strains. This suggests that derivatives of (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester could have potential applications in the development of new antimicrobial agents (Grishchuk et al., 2007).

特性

IUPAC Name |

diethyl (2S)-2-hydroxy-3-prop-2-enylbutanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h4,8-9,12H,1,5-7H2,2-3H3/t8?,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCZIRKXGPPAGI-GKAPJAKFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)C(C(=O)OCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C(CC=C)C(=O)OCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]heptanoic acid](/img/structure/B2773670.png)

![4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2773672.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2773674.png)

![9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2773680.png)

![8-[4-(propan-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2773682.png)

![(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2773684.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2773689.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2773691.png)